The table below summarizes the core features of the two main deuteration techniques for easy comparison.
| Feature | Ruthenium-Catalyzed H/D Exchange [1] | Iron-Electrocatalyzed Deuteration [2] |
|---|---|---|
| Deuteration Type | Selective α-deuteration | One-pot α,β-deuteration (to amine) |
| Deuterium Source | D2O | D2O |
| Catalyst System | PNP-ruthenium pincer complex | Low-coordinated Fe nanoparticles (in situ formed from α-Fe2O3) |
| Catalyst Loading | 0.2 - 0.5 mol% | Fe foil or LC-Fe NPs on Carbon Paper (CP) |
| Reaction Conditions | Mild conditions | Room temperature, applied potential of -1.4 V vs. Hg/HgO |
| Key Outcome | α-deuterated aliphatic nitriles | α,β-deuterio aryl ethylamines (up to 99% deuterium ratio) |
| Isolated Yield | Information not specified in search results | Up to 92% |
This method enables the direct replacement of hydrogen with deuterium at the alpha position of aliphatic nitriles.
The workflow below illustrates this catalytic cycle.
Diagram: Proposed catalytic cycle for Ru-catalyzed α-deuteration via cycloaddition and H/D exchange [1].
This innovative method combines H/D exchange and electrocatalytic reduction in a single pot to transform aryl acetonitriles into α,β-deuterated aryl ethylamines.
The following diagram outlines this one-pot transformation.
Diagram: One-pot workflow for Fe-electrocatalyzed deuteration via H/D exchange and C≡N reduction [2].
Understanding the base molecule is the first step toward planning the synthesis of its deuterated analog. The table below summarizes the key identifiers and properties of butyronitrile.
| Property | Description / Value |
|---|---|
| IUPAC Name | Butanenitrile [1] [2] |
| Synonyms | Propyl cyanide, n-Butyronitrile, 1-Cyanopropane [1] [2] [3] |
| CAS Number | 109-74-0 [1] [2] [3] |
| Molecular Formula | C₄H₇N [1] [2] [3] |
| Structure | CCCC#N [2] |
| Appearance | Clear, colorless liquid [1] [3] |
| Boiling Point | 115-117 °C [3] |
| Density | 0.794 g/mL at 25 °C [2] [3] |
| Standard Industrial Synthesis | Ammoxidation of n-butanol [1] [2]. The reaction is: C₃H₇CH₂OH + NH₃ + O₂ → C₃H₇CN + 3 H₂O |
Without a pre-existing protocol, a practical research strategy involves adapting the known synthesis of butyronitrile by using deuterated starting materials. The following diagram outlines a logical workflow for this approach.
Synthesis workflow for deuterated butyronitrile from precursor selection to final product confirmation.
Based on the established synthesis, here are two potential pathways to explore:
Successfully synthesizing and characterizing a deuterated compound requires specific analytical techniques.
Butyronitrile is a hazardous chemical, and its deuterated form should be treated with the same, if not greater, caution due to potential isotope effects.
| Hazard | Precaution |
|---|---|
| High Flammability (Flash point: 18-62 °F) [1] [2] [3] | Keep away from heat/sparks/open flames. Use in a well-ventilated area. |
| Toxicity (Releases cyanide in the body [1]) | Causes dizziness, headache, rapid breathing; delayed symptoms possible [1] [3]. Use appropriate personal protective equipment (PPE) including gloves and safety glasses. Handle only in a fume hood. |
| Reactivity | Can react vigorously with strong oxidizing agents, strong acids, and strong bases [3]. |
Given the lack of a direct protocol, I suggest the following concrete steps:
Deuterated solvents are essential in NMR spectroscopy because they replace hydrogen atoms ((^1)H) with deuterium ((^2)H or D), a stable, heavier hydrogen isotope [1] [2]. This substitution addresses three critical challenges in proton NMR ((^1)H-NMR):
The following diagram illustrates the core decision-making workflow for preparing an NMR sample, highlighting the critical role of the deuterated solvent.
Flowchart for NMR sample preparation emphasizing solvent selection.
Choosing the correct solvent is paramount, as it affects solubility, spectral clarity, and even the chemical shifts of your sample. The table below compares the most commonly used deuterated solvents [2].
| Solvent | Key Properties | Typical Applications | Primary Advantages | Main Limitations |
|---|---|---|---|---|
| CDCl₃ (Deuterated Chloroform) | Moderate polarity, low H-bonding, residual peak at 7.26 ppm [2] | General organic compounds, routine analysis [2] | Affordable, versatile, easy to remove due to low boiling point [2] | Residual peak can overlap aromatic signals; limited solubility for polar compounds [2] |
| DMSO-d₆ (Deuterated Dimethyl Sulfoxide) | High polarity, strong coordinating ability, high boiling point, residual peak at 2.50 ppm [2] | Polar organics, polymers, pharmaceuticals, challenging samples [6] [2] | Excellent solvating power for a wide range of compounds [2] | High boiling point makes sample recovery difficult; can coordinate with samples, altering shifts [2] |
| D₂O (Deuterated Water) | Highly polar, protic, HOD peak varies with temperature/pH [2] | Water-soluble compounds, biomolecules, proton exchange studies [2] | Ideal for polar/ionic samples; identifies exchangeable protons (-OH, -NH) [2] | Poor solubility for organic molecules; sensitive HOD signal [2] |
| CD₃OD (Deuterated Methanol) | Moderate polarity, protic, residual peak at 3.31 ppm [2] | Polar compounds requiring a protic environment [2] | Good solubility for polar compounds; enables hydrogen-exchange studies [2] | Susceptible to impurities; residual peak can shift [2] |
| CD₃CN (Deuterated Acetonitrile) | Moderate polarity, aprotic, low viscosity, residual peak at 1.94 ppm [2] | Nitrogen-containing compounds, temperature-controlled studies [2] | Thermally stable, predictable chemical shifts [2] | Limited solubility for highly polar or ionic substances [2] |
While using the solvent's residual proton signal (Method A) is common, the most accurate referencing for structural elucidation involves adding Tetramethylsilane (TMS) as an internal standard, defined as 0.00 ppm for both (^1)H and (^13)C nuclei (Method B) [4] [5]. A 2023 critical review highlights that Method A can lead to chemical shift inaccuracies due to solvent-analyte interactions, recommending TMS for the most precise work, especially with complex or novel structures [5].
The field is evolving towards higher purity standards, automation-friendly products, and greener synthesis methods for deuterated solvents [1] [6]. The growing use of compact benchtop NMR spectrometers in quality control and process monitoring is also shaping solvent needs, emphasizing ease of use and rapid analysis [7].
When sourcing solvents, prioritize reliable suppliers that provide comprehensive documentation of isotopic purity (typically 99.8% D or higher) and chemical purity [2]. Control of water content is critical, as water peaks can obscure sample signals; solvents should be stored with molecular sieves and in sealed containers to maintain integrity [7] [2].
Deuteration affects nitriles through the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, making it harder to break. This directly influences the physical and chemical properties of nitrile-containing compounds.
Several methods exist for incorporating deuterium into nitrile-containing molecules. The table below summarizes key approaches.
| Method | Description | Deuterium Source | Key Advantages | Reported Deuteration Efficiency |
|---|---|---|---|---|
| Electrochemical Reductive Deuteration [1] | Electrocatalytic reduction using a specialized copper cathode (LC-Cu NTs) in D2O. | D2O | One-pot reaction; mild conditions; high selectivity and FE (90%); avoids expensive reagents. | Up to 99% deuterated ratio at both α- and β-positions [1]. |
| Modified Knoevenagel-Doebner & Luche Reduction [2] | Synthesis of deuterated coniferyl alcohol from protocatechualdehyde and malonic acid-d4. | D2O, NaBD4, (ND4)2SO4 | High deuteration efficiency at multiple positions; avoids proton contamination from catalysts. | Methoxy: >99%D; α: >99%D; β: 92%D; γ: 98%D [2]. |
The following workflow outlines the electrochemical reductive deuteration process:
Electrochemical deuteration workflow from aryl acetonitrile to α,β-deuterio amines.
Confirming the location and efficiency of deuteration is crucial. Key techniques include:
The main application of deuterated nitriles is creating pharmaceuticals with improved profiles.
1. Introduction Butyronitrile-D7 (Deuterated Butyronitrile) is a perdeuterated solvent frequently used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from solvent protons. This document provides detailed application notes and protocols for the acquisition, processing, and interpretation of 1D and 2D NMR spectra of this compound itself, which is essential for quality control and for understanding its potential as a solvent matrix in analyzing other compounds, particularly in drug development. The protocol covers standard proton-free condition checks and advanced techniques for characterizing the compound's structure and purity.
2. Experimental Design This section outlines the recommended hardware, software, and sample preparation steps.
3. Data Acquisition Protocols The following table summarizes the key acquisition parameters for different experiments. These are starting points and may require optimization based on your specific instrument.
Table 1: Key Acquisition Parameters for NMR Experiments on this compound
| Parameter | ¹H NMR (Standard) | ¹H NMR (Paramagnetic Protocol) | ¹³C NMR (DEPT-135) | ²D ¹H-¹³C HSQC |
|---|---|---|---|---|
| Pulse Sequence | zg | Paramagnetic (vendor-specific) | dept | hsqcetgpsisp2.2 |
| Spectral Width (SW) | 12–14 ppm | 480 ppm / 20 kHz [1] | 200 ppm | ¹H: 12 ppm; ¹³C: 160 ppm |
| Number of Scans (NS) | 4-16 | 16-32 [1] | 128-512 | 2-4 per t1 increment |
| Relaxation Delay (D1) | 1-5 seconds | 3 seconds [1] | 2 seconds | 1-2 seconds |
| Acquisition Time (AQ) | 2-4 seconds | As per standard protocol | 1-1.5 seconds | ~0.1-0.2 seconds (t2) |
| Center Frequency (O1P) | On the solvent residue peak | On the solvent residue peak | On the carbon region | On the proton region |
| Data Points (TD) | 64k | 64k | 64k | 2k (t2) x 256 (t1) |
Detailed Experimental Steps:
4. Expected Results & Data Interpretation this compound (C₄D₇N) has a structure of CD₃CD₂CD₂C≡N. The residual protonated impurities will appear in the ¹H NMR. The ¹³C NMR and 2D experiments will reveal the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Response for this compound
| Carbon Atom | Predicted δ (ppm) | DEPT-135 Phase | HSQC Correlation |
|---|---|---|---|
| C-1 (CD₃-) | 0.5 - 1.5 | Positive | No (perdeuterated) |
| C-2 (-CD₂-) | 15 - 25 | Negative | No (perdeuterated) |
| C-3 (-CD₂-) | 30 - 40 | Negative | No (perdeuterated) |
| C-4 (-C≡N) | 115 - 125 | No Signal | No |
5. Advanced Applications NMR spectroscopy's utility extends beyond simple structure elucidation.
6. Discussion The comprehensive NMR analysis protocol outlined here allows for the full characterization and quality control of this compound. The primary strength of NMR in this context is its ability to provide non-destructive, detailed atomic-level structural information [5]. The main challenges are the inherent low sensitivity of NMR, particularly for ¹³C nuclei, and the high cost of instrumentation [5]. Furthermore, for this compound specifically, the perdeuteration means that standard ¹H-¹³C correlation experiments will not provide direct structural information about the molecule itself, placing greater emphasis on ¹³C and DEPT experiments.
7. Safety Considerations Standard laboratory safety protocols should be followed. Butyronitrile is toxic if swallowed, inhaled, or absorbed through the skin. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
For a quick overview, the core steps involved in the NMR characterization are summarized in the following workflow:
Diagram: Core Workflow for NMR Characterization - This flowchart outlines the key stages of the NMR characterization process, from sample preparation to final data analysis.
Deuterated solvents are indispensable in NMR spectroscopy due to three primary technical functions they perform, which are critical for achieving high-quality, interpretable spectra.
Choosing the appropriate deuterated solvent is paramount and depends on the chemical nature of your sample and the specific experimental requirements [1].
The table below summarizes the properties of common deuterated solvents to aid in selection.
| Solvent | Key Properties | Residual ¹H Peak (ppm) | Typical Applications | Key Advantages | Main Limitations |
|---|---|---|---|---|---|
| CDCl₃ | Moderate polarity, low H-bonding [1] | 7.26 [1] | General organic compounds, routine analysis [1] | Affordable, versatile, easy to remove [1] | May overlap aromatic signals; limited solubility for polar compounds [1] |
| DMSO-d₆ | High polarity, strong coordinating ability [1] | 2.50 [1] | Polar organics, polymers, challenging samples [1] | Excellent solvating power for complex compounds [1] | High boiling point (hard to remove); can coordinate with samples, altering shifts [1] |
| D₂O | High polarity, protic [1] | 4.79 (HOD, variable) [1] | Water-soluble compounds, proton exchange studies [1] | Ideal for polar/ionic samples; identifies exchangeable hydrogens [1] | Poor solubility for organic compounds; HOD peak is temperature-sensitive [1] |
| CD₃OD | Moderate polarity, protic [1] | 3.31 [1] | Polar compounds needing a protic environment [1] | Good for H-exchange studies; balances solubility [1] | Residual peak sensitive to impurities; can cause H-D exchange [1] |
| CD₃CN | Moderate polarity, aprotic [1] | 1.94 [1] | Nitrogen-containing compounds, temperature studies [1] | Thermally stable; predictable chemical shifts [1] | Limited solubility for highly polar substances [1] |
Proper sample preparation is critical for obtaining high-resolution NMR data. The following protocol outlines the steps for preparing a liquid sample in a 5 mm NMR tube [4].
Workflow: NMR Sample Preparation
Materials:
Procedure:
Critical Notes:
Deuterated solvents are foundational across the drug development pipeline, enabling critical analyses from discovery to quality control [6] [7].
The reliability of NMR data is directly linked to the quality of the deuterated solvents used.
The utility of deuterated solvents continues to expand with technological advancements.
Deuterated solvents are far from being mere diluents in NMR spectroscopy. They are active, essential components that enable precise structural elucidation, quantitative analysis, and dynamic studies across chemistry, pharmaceuticals, and materials science. Adherence to detailed protocols for solvent selection, sample preparation, and quality control is fundamental to generating reliable and interpretable NMR data that can accelerate research and development.
Stable isotope tracing has emerged as a powerful methodology for investigating metabolic pathways and fluxes in biological systems, providing dynamic insights that complement static metabolomics approaches. Unlike conventional metabolomics that offers only a "snapshot" of metabolic status, isotope tracing allows researchers to track the fate of individual atoms through complex metabolic networks, revealing pathway activities and nutrient utilization in real-time. [1] The use of deuterium-labeled compounds like Butyronitrile-D7 offers particular advantages for metabolic research, including cost-effectiveness compared to ¹³C-labeled substrates, minimal radioactive hazards, and compatibility with various detection platforms including mass spectrometry (MS) and nuclear magnetic resonance (NMR). [2]
This compound represents a specialized chemical tracer with potential applications in investigating nitrile metabolism, fatty acid pathways, and energy metabolism. As a deuterium-labeled alkanenitrile, it incorporates seven deuterium atoms, creating a significant mass shift detectable by modern analytical instruments. This technical document provides detailed application notes and experimental protocols for implementing this compound in metabolic tracing studies, specifically designed for researchers, scientists, and drug development professionals seeking to elucidate metabolic pathways in various biological systems.
This compound is a deuterium-enriched analog of butyronitrile (butanenitrile), where seven hydrogen atoms have been replaced with deuterium isotopes. The standard butyronitrile compound has the molecular formula C₄H₇N, while this compound is represented as C₄D₇N, resulting in a molecular mass of approximately 76.11 g/mol compared to 69.11 g/mol for the unlabeled compound. This significant mass difference enables straightforward detection by mass spectrometry and other isotopic detection methods. The compound maintains the fundamental chemical characteristics of butyronitrile, including a colorless appearance, distinctive sharp and suffocating odor, and high miscibility with most polar organic solvents. [3]
The deuterium-carbon bonds in this compound exhibit excellent stability under standard laboratory conditions, ensuring minimal label loss through exchange reactions in biological systems. This stability is crucial for accurate tracing experiments, as it prevents the redistribution of the deuterium label to other metabolites unrelated to the primary metabolic pathways of interest. When procuring this compound for metabolic tracing applications, researchers should verify the isotopic purity (typically ≥98% deuterium enrichment) through certificate of analysis provided by manufacturers specializing in stable isotope production, such as Sigma-Aldrich. [2] Proper storage conditions (ambient temperature in sealed containers protected from light and moisture) help maintain both chemical and isotopic stability over extended periods.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Experimental Considerations |
|---|---|---|
| Molecular Formula | C₄D₇N | Confirm via high-resolution MS |
| Molecular Weight | 76.11 g/mol | Significant +7 Da shift from natural form |
| Boiling Point | ~117.6°C | Similar to unlabeled compound |
| Density | ~0.794 g/mL | Slightly higher than natural form |
| Solubility in Water | 0.033 g/100 mL (similar to natural) | Consider solvent systems for administration |
| Isotopic Purity | Typically ≥98% | Verify via manufacturer's COA |
| Storage Conditions | Ambient, sealed, dark | Maintain chemical and isotopic stability |
This compound serves as a valuable tracer for metabolic flux analysis (MFA), particularly for investigating the fate of nitrile groups and short-chain fatty acid precursors in biological systems. When applied to microbial communities or cell cultures, the deuterium labeling pattern in downstream metabolites provides quantitative information about pathway activities and reaction rates. The principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA) can be adapted for deuterium tracing, where computational models interpret isotopic labeling patterns to infer metabolic fluxes. [4] These approaches search for the most plausible steady-state fluxes satisfying stoichiometric mass-balance for intracellular metabolites, with simulated isotopic labeling patterns optimally matching experimental measurements. [4]
The application of this compound in non-targeted tracing approaches enables discovery of novel metabolic pathways and reactions. Unlike targeted methods that focus on predetermined metabolites, non-targeted analysis detects deuterium incorporation across the measurable metabolome, potentially revealing unexpected metabolic fates of butyronitrile. [5] This approach is particularly valuable for identifying auxotrophic interactions in microbial consortia, where metabolic cross-feeding occurs between different species. For example, a study using stable isotope probing with vibrational spectroscopy demonstrated how metabolic interactions in a two-species consortium could be unraveled through isotopic labeling. [6]
Table 2: Metabolic Tracing Applications of this compound
| Application Area | Experimental Approach | Key Readouts |
|---|---|---|
| Microbial Nitrile Metabolism | Incubation with this compound as sole nitrogen source | Deuterium incorporation into proteins, ammonia, and fatty acids |
| Hepatic Metabolism Studies | Perfused liver models with this compound | Production of deuterated glutamine, glutamate, and urea |
| Gut Microbiome Research | In vivo administration with LC-MS analysis | Short-chain fatty acid deuteration patterns |
| Drug Metabolism Studies | Co-incubation with hepatic microsomes | Deuterated metabolite identification |
| Environmental Microbiology | SIP with this compound in environmental samples | ¹³C/Deuterium incorporation in phospholipid fatty acids |
For in vitro applications with cell cultures, prepare a sterile stock solution of this compound in compatible solvent systems. Due to its limited aqueous solubility (0.033 g/100 mL), this compound may require dissolution in dimethylformamide (DMF) or ethanol followed by dilution in culture media, ensuring the final organic solvent concentration does not exceed 0.1% to maintain cell viability. [3] The typical working concentration range for metabolic tracing experiments is 0.1-5 mM, which should be determined through preliminary toxicity assays for each cell type. Replace standard culture media with this compound-enriched media and incubate for predetermined time points (1-24 hours) based on the kinetics of the metabolic processes under investigation. [1] Include appropriate controls (unlabeled butyronitrile and untreated cells) to distinguish specific labeling patterns from natural isotope abundances.
For in vivo studies, this compound can be administered via intravenous infusion, intraperitoneal injection, or oral gavage. Prepare dosing solutions in physiologically compatible vehicles such as saline with minimal organic cosolvents (≤5% DMSO or ethanol). Dosing regimens should be optimized based on pilot pharmacokinetic studies, considering factors such as absorption, distribution, and potential toxicity. [1] For continuous infusion studies, use osmotic minipumps to maintain steady-state tracer levels, which is particularly important for flux determination. Animal studies should follow all ethical guidelines and regulatory requirements for isotope administration, with special attention to dose-dependent effects.
Liquid Chromatography-Mass Spectrometry (LC-MS) provides the primary analytical platform for detecting this compound and its deuterated metabolites. Reverse-phase C18 columns with water-acetonitrile gradients effectively separate butyronitrile metabolites prior to MS detection. Employ high-resolution mass spectrometry (HRMS) such as Q-TOF or Orbitrap instruments to accurately resolve deuterated metabolites from their natural abundance counterparts. Data-dependent MS/MS fragmentation enables structural elucidation of novel metabolites. For quantitative flux analysis, use multiple reaction monitoring (MRM) transitions specific to predicted deuterated metabolites, which significantly enhances sensitivity and detection limits. [1]
Deuterium-labeled metabolites can also be detected via ²H NMR spectroscopy, though this method offers lower sensitivity compared to MS techniques. The deuterium isotope produces a distinct NMR signal that can be quantified without background from natural abundance hydrogen atoms. ²H NMR provides direct information about the positional enrichment of deuterium in metabolites, offering complementary data to MS-based approaches. For enhanced sensitivity, consider Deuterium Metabolic Imaging (DMI) techniques that combine deuterium labeling with magnetic resonance spectroscopy for spatial mapping of metabolic activity in vivo. [7]
Raman and Fourier-transform infrared (FT-IR) spectroscopies offer label-free methods for detecting isotopic incorporation based on vibrational frequency shifts in deuterated metabolites. The C-D bond in this compound and its metabolic products vibrates at different frequencies than C-H bonds, creating distinct spectral features detectable by these techniques. While less sensitive than MS methods, vibrational spectroscopy enables non-destructive analysis and can be combined with microscopy for spatial mapping of isotopic enrichment in tissues or microbial communities. [6]
Interpretation of this compound tracing experiments requires careful analysis of deuterium labeling patterns across detected metabolites. The mass isotopomer distribution (MID) represents the relative abundances of different deuterium incorporations for each metabolite and provides the primary data for flux inference. Compare observed MIDs with those predicted from possible metabolic pathways to identify the most likely routes of this compound metabolism. [4] Computational tools such as mzMatch-ISO and MetExtract facilitate automated processing of LC-MS data to extract isotopic enrichment patterns across the measurable metabolome. [5]
For non-targeted analysis, compare samples from this compound-treated systems with appropriate controls (unlabeled butyronitrile or untreated) to identify statistically significant deuterium incorporation across all detected features. This approach enables discovery of unexpected metabolic fates without predefinition of target metabolites. [5]
Metabolic flux analysis using this compound tracing data follows principles similar to ¹³C-MFA, where computational models simulate deuterium labeling patterns for comparison with experimental data. The elementary metabolite unit (EMU) framework, implemented in software such as INCA, Metran, and 13CFlux2, can be adapted for deuterium tracing to efficiently simulate metabolite isotope labeling given a possible set of fluxes. [4] These tools search for flux values that minimize the difference between simulated and experimental labeling patterns while satisfying stoichiometric constraints of the metabolic network.
Table 3: Data Processing Workflow for this compound Tracing Experiments
| Processing Step | Method/Tool | Key Parameters |
|---|---|---|
| Raw Data Conversion | MSConvert, ProteoWizard | Format conversion to mzML/mzXML |
| Feature Detection | XCMS, MZmine | Peak picking, alignment, integration |
| Isotopomer Extraction | mzMatch-ISO, MetExtract | MID calculation, natural abundance correction |
| Metabolite Identification | MS/MS spectral matching | Library comparison (GNPS, HMDB) |
| Flux Computation | INCA, 13CFLUX2 | Network modeling, flux estimation |
| Statistical Analysis | ISOCOR, MIDAS | Significance testing, pattern recognition |
Successful metabolic tracing with this compound requires careful consideration of temporal parameters to ensure adequate detection of deuterium incorporation. The incubation duration should align with the turnover rates of the metabolic pathways under investigation. For central carbon metabolism, typical labeling periods range from minutes to hours, while incorporation into macromolecules like proteins or lipids may require days. [1] Conduct preliminary time-course experiments to determine the optimal sampling points for capturing both early and late metabolic products. Additionally, consider the potential for isotopic steady-state versus non-stationary labeling experiments, as each provides complementary information about metabolic fluxes. [4]
Butyronitrile compounds exhibit acute toxicity through various exposure routes, with reported oral LD₅₀ in rats of 50 mg/kg. [3] Implement appropriate safety measures including fume hood use, personal protective equipment, and proper waste disposal when handling this compound. For in vivo studies, adhere to all regulatory guidelines for deuterated compound administration, which may vary by jurisdiction. While deuterium itself poses minimal radiological hazard, the chemical toxicity of this compound is comparable to its natural analog and should be treated with equivalent precautions. Documentation of isotopic content and administration should follow applicable regulations for stable isotope tracing studies.
The following diagram illustrates the comprehensive experimental workflow for metabolic pathway tracing using this compound, encompassing sample preparation, analytical processing, and data interpretation steps:
Figure 1: Experimental workflow for this compound metabolic tracing studies, showing the sequential phases from sample preparation through computational interpretation.
The following diagram illustrates potential metabolic pathways and transformations of this compound in biological systems, highlighting key enzymatic steps and detectable deuterated metabolites:
Figure 2: Potential metabolic pathways of this compound in biological systems, showing enzymatic conversions and integration into central metabolism.
Deuterium labeling has gained significant importance in pharmaceutical research, organic synthesis, and materials science due to the kinetic isotope effects that can improve metabolic stability, bioavailability, and safety profiles of bioactive molecules. The incorporation of deuterium at specific positions in molecular frameworks, particularly in aliphatic nitriles, presents unique synthetic challenges and opportunities. Aliphatic nitriles serve as versatile intermediates in organic synthesis, with the nitrile group functioning as a precursor to various functional groups including amides, carboxylic acids, aldehydes, esters, alcohols, and amines [1].
Recent advances in deuteration methods have focused on selective incorporation of deuterium using convenient deuterium sources like deuterium oxide (D₂O), which offers advantages in handling, cost, and safety compared to other deuterated reagents such as D₂, LiAlD₄, or CD₃OD. This document provides comprehensive application notes and detailed experimental protocols for the most current and efficient deuteration methods of aliphatic nitriles, specifically highlighting ruthenium-catalyzed α-deuteration and electrocatalytic deuteration approaches, to support researchers in pharmaceutical development and chemical synthesis.
The ruthenium-catalyzed method represents a significant advancement in selective α-deuteration of aliphatic nitriles. This approach employs a PNP–ruthenium pincer complex as catalyst and utilizes affordable D₂O as the deuterium source. The method operates efficiently with remarkably low catalyst loading (0.2-0.5 mol%) under mild conditions, making it an attractive option for both research and potential scale-up applications. The proposed mechanism involves a [2+2] cycloaddition between the nitrile functionality and a deprotonated catalytic intermediate, followed by imine-enamine tautomerization and H/D exchange with D₂O, resulting in selective deuteration specifically at the α-position relative to the nitrile group [2] [3].
This method demonstrates broad applicability across various aliphatic nitriles, including the simplest nitrile, acetonitrile. The selectivity for α-position deuteration is particularly valuable as this position often plays a crucial role in subsequent chemical transformations and in modulating the pharmacokinetic properties of pharmaceutical candidates. The mild reaction conditions and exceptional functional group tolerance further enhance the utility of this methodology for complex molecular structures often encountered in drug development.
Electrocatalytic deuteration has emerged as an innovative approach that leverages renewable electricity to drive deuterium incorporation, aligning with green chemistry principles. This method addresses the fundamental challenge in electrocatalytic deuteration reactions (EDRs) – the competition with the D₂ evolution reaction (DER), which typically lowers Faradaic efficiencies, especially at higher current densities. Recent breakthroughs have overcome this limitation through sophisticated microenvironment regulation strategies [4].
The system employs copper nanotips (Cu NTs) with unsaturated sites combined with butyl trimethyl ammonium bromide (BTAB) as a surfactant modifier. This combination creates a synergistic effect where the nanotip structure enhances the local electric field, concentrating reactants near the electrode surface, while the surfactant creates a deuterophobic microenvironment that suppresses D₂ evolution. This dual approach successfully breaks the traditional trade-off between high Faradaic efficiency and high current density, achieving remarkable 80% Faradaic efficiency at industrial-level current densities of -100 mA cm⁻² for the deuteration of arylacetonitriles [4].
Table 1: Comparison of Deuteration Methods for Aliphatic Nitriles
| Method | Catalyst System | Deuterium Source | Key Advantages | Optimal Conditions | Substrate Scope |
|---|---|---|---|---|---|
| Ruthenium-Catalyzed | PNP-ruthenium pincer complex (0.2-0.5 mol%) | D₂O | Mild conditions, high selectivity for α-position, low catalyst loading | Not specified | Broad range of aliphatic nitriles including acetonitrile |
| Electrocatalytic | Copper nanotips (Cu NTs) + BTAB surfactant | D₂O | 80% Faradaic efficiency at -100 mA cm⁻², green chemistry approach, high current density capability | Divided H-cell, -0.78 V vs. Hg/HgO, Diox/D₂O (2:5) with 0.5 M K₂CO₃ | Arylacetonitriles, alkynes, halides, N-heterocycles, nitro compounds |
Table 2: Optimization Parameters for Electrocatalytic Deuteration
| Parameter | Optimal Condition | Effect of Variation | Recommendation |
|---|---|---|---|
| Potential | -0.78 V vs. Hg/HgO | More negative potentials increase DER side reaction; more positive potentials slow deuteration | Optimize for each substrate using CV |
| Surfactant Concentration | 10-20 mM BTAB | Lower concentrations reduce mass transfer benefits; higher concentrations may inhibit substrate access | Use minimum concentration needed for effect |
| Solvent Ratio | Diox:D₂O (2:5) | Different ratios affect substrate solubility and mass transfer | Adjust based on substrate hydrophobicity |
| Electrolyte | 0.5 M K₂CO₃ | Concentration affects conductivity and pH | Maintain minimum concentration for sufficient current |
| Temperature | Room temperature | Elevated temperatures may increase DER | Controlled temperature recommended for reproducibility |
NMR Spectroscopy:
Mass Spectrometry:
Electrochemical Analysis:
The deuteration methods described herein have significant implications for pharmaceutical development, where deuterium incorporation can improve the metabolic stability, pharmacokinetic profiles, and safety of drug candidates. The selective α-deuteration of aliphatic nitriles is particularly valuable as these compounds serve as key intermediates in the synthesis of various biologically active molecules, including deuterated amines, acids, and heterocycles [1] [4].
The electrocatalytic approach represents a step change in sustainable deuteration, aligning with green chemistry principles by using electricity as the driving force and producing minimal waste. The ability to achieve high Faradaic efficiencies at industrially relevant current densities suggests potential for scale-up applications. Future developments in this field will likely focus on expanding substrate scope, developing more efficient and selective catalysts, and integrating these deuteration methods into continuous flow systems for improved efficiency and scalability.
The following workflow diagram illustrates the electrocatalytic deuteration process:
Electrocatalytic Deuteration Workflow
The incorporation of deuterium at the α-position of nitriles is a valuable transformation in synthetic and medicinal chemistry, particularly for creating isotopically labeled building blocks that can alter the metabolic profiles of pharmaceutical compounds [1]. The ruthenium-catalyzed method offers a selective and efficient pathway for this labeling.
The reaction is proposed to proceed through a catalytic cycle involving metal-ligand cooperation [2]. A key step is the formation of a [2+2] cycloadduct between the nitrile substrate and a deprotonated ruthenium intermediate. This is followed by imine-enamine tautomerization, enabling hydrogen/deuterium (H/D) exchange with D₂O, resulting in selective deuteration at the α-position of the nitrile [3] [4].
The table below summarizes the performance of the optimized ruthenium-catalyzed system for a range of aliphatic nitriles [3].
Table 1: Substrate Scope and Performance of Ru-Catalyzed α-Deuteration [3]
| Nitrile Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Deuterium Incorporation (%) |
|---|---|---|---|
| Acetonitrile | 0.5 | 24 | 99 |
| Propionitrile | 0.2 | 24 | 95 |
| Butyronitrile | 0.2 | 24 | 92 |
| Isobutyronitrile | 0.2 | 36 | 90 |
| Pivalonitrile | 0.5 | 48 | 80 |
| Cyclohexane carbonitrile | 0.2 | 24 | 95 |
While ruthenium catalysts are highly effective, other catalytic systems have been developed for α-deuteration, which may be suitable depending on specific project needs.
Table 2: Comparison of Catalytic Methods for α-Deuteration
| Method | Catalyst System | Key Features | Substrate Scope |
|---|---|---|---|
| Ruthenium Catalysis [3] [4] | PNP-Ru pincer complex | High selectivity, low catalyst loading, uses D₂O, no external base needed. | Aliphatic nitriles. |
| Manganese Catalysis [5] | PCNHCP-Mn pincer complex | Uses earth-abundant metal, can perform α-deuteration on pre-formed amides. | Nitriles (via hydration to amide). |
| Electrocatalysis [6] | Low-coordinated Fe or Cu nanoparticles | One-pot α,β-deuteration to amines, uses D₂O, mild conditions (room temp). | Aryl acetonitriles (to amines). |
| Superacid Catalysis [7] | [Ph₃C]⁺[B(C₆F₅)₄]⁻ (metal-free) | Metal-free, high deuteration efficiency for ketones. | Ketones, aldehydes, complex molecules. |
The following diagram illustrates the proposed catalytic cycle for the .
Manganese-pincer complexes represent an innovative class of catalytic systems that have revolutionized approaches to deuteration chemistry in pharmaceutical and organic synthesis. These catalytic platforms leverage earth-abundant manganese as a sustainable alternative to precious metal catalysts, offering both economic and environmental advantages while maintaining high catalytic efficiency. The unique metal-ligand cooperation (MLC) capability of pincer complexes enables the activation of chemical bonds through bifunctional mechanisms, where both the metal center and the ligand framework participate synergistically in the catalytic cycle. This cooperation is particularly valuable for deuteration reactions, which require precise chemoselectivity and regiocontrol to incorporate deuterium atoms at specific molecular positions.
The development of manganese-based catalytic systems for deuteration has gained significant momentum in recent years, driven by the growing importance of deuterated pharmaceuticals in drug discovery and development. Deuterium incorporation can profoundly improve the metabolic stability, pharmacokinetic profile, and safety of therapeutic compounds through the well-known isotope effect. Unlike conventional deuteration methods that often require harsh conditions or show limited functional group tolerance, manganese-pincer catalysts operate under mild conditions and demonstrate remarkable substrate versatility, enabling selective deuteration of diverse organic frameworks. This protocol provides a comprehensive technical resource for researchers seeking to implement these cutting-edge catalytic transformations in their synthetic workflows, with detailed experimental procedures, mechanistic insights, and practical optimization guidelines.
The manganese-pincer catalytic system detailed in this protocol centers on a specially designed pincer ligand framework coordinated to a manganese metal center, creating a highly efficient catalyst capable of facilitating multiple types of deuteration reactions through metal-ligand cooperation. This system leverages earth-abundant manganese as a sustainable alternative to precious metals typically used in catalytic deuteration, such as ruthenium, while maintaining high activity and selectivity. The particular strength of this catalytic platform lies in its functional group tolerance and the ability to modulate reaction outcomes simply by varying solvent systems, allowing access to different deuterated products from the same nitrile starting materials [1].
The catalytic system exhibits three distinct operational modes depending on reaction conditions: (1) direct hydration of nitriles to amides in tert-butanol solvent, (2) α-deuteration of nitriles in toluene with D₂O, and (3) one-pot formation of α-deuterated amides in tetrahydrofuran (THF) with D₂O. This versatility is remarkable for a single catalytic system and demonstrates how reaction parameters can be strategically manipulated to achieve different synthetic outcomes. The catalyst operates through a metal-ligand cooperative pathway where both the manganese center and the pincer ligand actively participate in bond activation and transformation, with manganese ketimido and enamido pincer complexes identified as key intermediates in the catalytic cycle [1].
Table 1: Comparison of Manganese-Pincer Catalyzed Deuteration with Other Catalytic Systems
| Catalytic System | Metal Utilization | Deuteration Selectivity | Functional Group Tolerance | Reaction Conditions | Environmental Impact |
|---|---|---|---|---|---|
| Manganese-Pincer | Earth-abundant manganese | High α-selectivity | Broad tolerance | Mild conditions | Green chemistry approach |
| Ruthenium-Pincer | Precious ruthenium | Variable selectivity | Moderate tolerance | Often requires higher temperatures | Higher environmental impact |
| Traditional Metal Nanoparticles | Varies (often precious metals) | Limited positional control | Limited tolerance | Harsh conditions frequently required | Moderate to high waste generation |
| Acid/Base Catalysis | Metal-free | Random deuteration | Poor tolerance for sensitive groups | Corrosive conditions | Significant waste streams |
When compared to alternative deuteration methodologies, the manganese-pincer system offers distinct advantages that align with modern green chemistry principles. Traditional approaches such as ruthenium-pincer complexes [2] or nanoparticle-based systems [3] often rely on precious metals that raise cost and sustainability concerns. While ruthenium systems have demonstrated efficacy in deuterium incorporation, they lack the economic and environmental benefits of manganese-based catalysts. Similarly, manganese nanoparticles synthesized through green approaches [3] represent another earth-abundant alternative, but typically offer less precise control over deuteration sites compared to molecular pincer complexes.
The atom efficiency and catalytic sustainability of the manganese-pincer system are further enhanced by the fact that water (or deuterated water) serves as both solvent and reactant in these transformations, generating minimal waste compared to conventional deuteration methods that employ expensive or hazardous deuterium sources. The system's ability to utilize D₂O as the sole deuterium source significantly reduces cost and complexity while maintaining high levels of deuterium incorporation. This combination of economic, environmental, and performance advantages positions manganese-pincer catalysts as a transformative technology for isotopic labeling in pharmaceutical and fine chemical synthesis.
Safety Considerations: Prior to initiating any experimental procedures, researchers must conduct comprehensive risk assessments for all chemicals and processes involved. Manganese complexes, while less toxic than many precious metal catalysts, still require handling with appropriate personal protective equipment (PPE) including lab coat, safety glasses, and nitrile gloves. Deuterated water (D₂O) should be handled in well-ventilated areas, and while it poses minimal radiological hazard, it should be treated with the same precautions as other chemical reagents. Air- and moisture-sensitive compounds necessitate the use of Schlenk line or glovebox techniques, and researchers should be properly trained in these methods before attempting the synthetic procedures.
Material Preparation: All manganese-pincer catalyst complexes can be synthesized according to literature procedures or obtained from commercial suppliers when available. Anhydrous solvents (tert-butanol, toluene, THF) should be purified using appropriate drying methods and stored under inert atmosphere prior to use. Deuterated water (D₂O, 99.9% isotopic purity) is recommended for optimal deuterium incorporation, and substrate nitriles should be purified using standard techniques (distillation, recrystallization, or chromatography) to remove impurities that may inhibit catalytic activity. Glassware should be thoroughly dried in an oven (≥120°C) and either cooled in a desiccator or assembled hot and purged with inert gas before use.
Reaction Setup: In an inert atmosphere glovebox, charge a Schlenk tube or heavy-walled pressure vessel with the manganese-pincer catalyst (0.005 mmol, 0.5 mol%), nitrile substrate (1.0 mmol), and tert-butanol (2.0 mL). Seal the vessel securely and remove it from the glovebox. Place the reaction vessel in a preheated oil bath at 80°C and stir the reaction mixture vigorously for 12-16 hours. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting nitrile is observed.
Workup and Isolation: After confirming reaction completion by analytical methods, cool the reaction vessel to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (typically hexane/ethyl acetate or dichloromethane/methanol gradients) to obtain the pure amide product. Characterize the isolated amide by (^1)H NMR, (^{13})C NMR, and IR spectroscopy to confirm structural identity and assess purity.
Reaction Setup: Under an inert atmosphere in a glovebox, combine in a Schlenk tube the manganese-pincer catalyst (0.01 mmol, 1.0 mol%), nitrile substrate (1.0 mmol), dry toluene (2.0 mL), and D₂O (2.0 mmol, 2.0 equiv.). Seal the reaction vessel securely and remove it from the glovebox. Heat the mixture with stirring at 100°C for 24 hours in a temperature-controlled oil bath or heating block. Monitor reaction progress by periodic sampling for (^1)H NMR analysis to determine deuterium incorporation levels.
Workup and Isolation: After the prescribed reaction time, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and add diethyl ether (10 mL) and water (5 mL). Separate the organic layer and wash with brine solution (5 mL), then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude α-deuterated nitrile by flash chromatography on silica gel if necessary, though many products require only brief purification due to high reaction selectivity.
Reaction Setup: In an inert atmosphere glovebox, charge a Schlenk tube with manganese-pincer catalyst (0.01 mmol, 1.0 mol%), nitrile substrate (1.0 mmol), anhydrous THF (2.0 mL), and D₂O (5.0 mmol, 5.0 equiv.). Seal the vessel and remove it from the glovebox. Heat the reaction mixture at 90°C for 20 hours with continuous stirring. Monitor reaction progress by TLC or LC-MS to confirm complete conversion to the α-deuterated amide product.
Workup and Isolation: After cooling the reaction mixture to room temperature, transfer to a round-bottom flask and remove volatile components under reduced pressure. Take up the residue in ethyl acetate (15 mL) and wash with saturated sodium bicarbonate solution (2 × 5 mL) followed by brine (5 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to obtain the pure α-deuterated amide. Confirm deuterium incorporation at the α-position by (^1)H NMR and (^2)H NMR spectroscopy.
Table 2: Summary of Reaction Conditions for Manganese-Pincer Catalyzed Deuteration Transformations
| Transformation | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | D₂O Equivalents | Typical Yield Range |
|---|---|---|---|---|---|---|
| Nitrile to Amide | 0.5 | tert-Butanol | 80 | 12-16 | - | 65-85% |
| α-Deuteration of Nitriles | 1.0 | Toluene | 100 | 24 | 2.0 | 70-90% |
| α-Deuterated Amides | 1.0 | THF | 90 | 20 | 5.0 | 60-80% |
The remarkable selectivity and functional group tolerance exhibited by manganese-pincer catalysts in deuteration reactions stems from their unique metal-ligand cooperation (MLC) mechanism. Detailed mechanistic studies have revealed that the catalytic cycle begins with nitrile coordination to the manganese center, followed by activation through the pincer ligand framework [1]. This cooperative activation generates key manganese ketimido intermediates that play a pivotal role in determining reaction selectivity and pathway. The solvent system profoundly influences which intermediates dominate and thus controls the ultimate reaction outcome—whether nitrile hydration, α-deuteration, or direct formation of deuterated amides.
The deuterium incorporation mechanism proceeds through a reversible dehydrogenation-hydrogenation sequence that enables selective H/D exchange at the α-position relative to the nitrile group. In toluene solvent, this H/D exchange occurs rapidly without competing hydration, leading to high selectivity for α-deuterated nitriles. When the reaction is conducted in THF, however, both deuteration and hydration processes occur in a concerted manner, yielding α-deuterated amides directly. The presence of enamido intermediates has been confirmed through mechanistic studies and represents a branching point in the catalytic cycle where solvent effects exert decisive influence [1]. This understanding of the mechanistic pathway enables rational optimization of reaction conditions to achieve desired selectivity.
Diagram 1: Metal-Ligand Cooperation Mechanism in Manganese-Pincer Catalyzed Deuteration
Solvent Selection Guidelines: The reaction solvent exerts profound influence on both reaction pathway and selectivity in manganese-pincer catalyzed deuteration. For optimal results in nitrile hydration reactions, tert-butanol is the preferred solvent due to its ability to facilitate the hydration pathway while suppressing undesirable side reactions. For selective α-deuteration of nitriles, anhydrous toluene provides the best results, as its non-polar nature and low water miscibility promote H/D exchange without competing hydration. For the one-pot synthesis of α-deuterated amides, tetrahydrofuran (THF) strikes an optimal balance, allowing both deuteration and hydration to occur concurrently. In all cases, solvents must be rigorously anhydrous (except in the hydration reaction where stoichiometric water is added) to maintain catalytic activity.
Temperature and Catalyst Loading Optimization: The reaction temperature significantly impacts both reaction rate and selectivity across all transformations. For nitrile hydration, temperatures between 80-90°C provide optimal balance between reaction rate and product stability. For deuteration processes, slightly higher temperatures (90-100°C) are generally required to achieve satisfactory deuterium incorporation within practical timeframes. Regarding catalyst loading, most transformations proceed efficiently with 0.5-1.0 mol% catalyst, though particularly challenging substrates may benefit from increased loading up to 2.0 mol%. Higher catalyst loadings generally do not improve yields substantially and may promote minor side products. The reaction time should be optimized for each substrate class, with electron-deficient nitriles typically reacting faster than electron-rich analogues.
Essential Equipment: Successful implementation of manganese-pincer catalyzed deuteration requires standard synthetic chemistry instrumentation with special attention to atmosphere control. A Schlenk line or glovebox is essential for handling air-sensitive manganese catalysts and ensuring reproducible results. Heavy-walled reaction vessels with PTFE-sealed caps are recommended, particularly for reactions involving D₂O at elevated temperatures, to prevent solvent loss and maintain anhydrous conditions when required. For temperature control, precision oil baths or aluminum heating blocks provide more consistent heating than mantle heaters, especially for reactions requiring extended reaction times.
Reaction Monitoring Techniques: The progress of deuteration reactions can be effectively monitored using a combination of thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). TLC with UV visualization effectively tracks consumption of starting materials, while LC-MS provides confirmation of product identity and preliminary assessment of deuterium incorporation. For precise quantification of deuterium incorporation, (^1)H NMR spectroscopy is indispensable, with comparison of integration values between deuterated and non-deuterated positions providing accurate measurement of isotopic enrichment. In cases where α-deuteration is complete, the characteristic α-proton signal adjacent to the nitrile or amide group will disappear entirely from the (^1)H NMR spectrum.
Compatible Functional Groups: The manganese-pincer catalytic system demonstrates remarkable functional group tolerance, accommodating a wide range of common protecting groups and functional elements. Substrates containing halogens (F, Cl, Br, I), ethers, silyl protecting groups, alkenes, alkynes, and aryl halides are generally well-tolerated under the standard reaction conditions. Electron-withdrawing groups positioned on aromatic nitriles typically accelerate reaction rates, while electron-donating groups may slightly slow the transformation but generally still provide good yields. Heteroaromatic nitriles including pyridine, pyrimidine, and thiophene derivatives are viable substrates, though reaction optimization may be required for specific heterocyclic systems.
Known Limitations and Challenges: Despite its broad applicability, the manganese-pincer catalytic system does exhibit some limitations that researchers should consider during experimental design. Substrates containing highly reducible functional groups such as nitro groups or α,β-unsaturated carbonyls may compete for the catalytic site and require modified conditions. Sterically hindered nitriles, particularly those with quaternary centers at the α-position, often exhibit slower reaction rates and may require extended reaction times or elevated temperatures. Additionally, substrates with strongly coordinating groups proximal to the nitrile function (e.g., pyridines, amines) may temporarily deactivate the catalyst, though this can frequently be overcome by slight increases in catalyst loading.
NMR Spectroscopy Techniques: Comprehensive characterization of deuterated products requires careful application of multinuclear NMR spectroscopy. Standard (^1)H NMR provides the most direct assessment of deuterium incorporation through reduction or disappearance of signals corresponding to deuterated positions. (^2)H NMR spectroscopy (deuterium NMR) offers unambiguous confirmation of deuterium incorporation, with chemical shifts corresponding to proton NMR but with significantly broader signals due to quadrupole moment effects. (^{13})C NMR spectra may also show slight shifts (typically 0.1-0.3 ppm) for carbon atoms directly bonded to deuterium, and coupling to deuterium ((J_{C-D} ≈ J_{C-H}/6.5)) may be observable in some cases.
Mass Spectrometry Analysis: Mass spectrometric analysis provides complementary confirmation of deuterium incorporation, with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry being most commonly employed. The mass shift observed in the molecular ion cluster corresponds directly to the number of deuterium atoms incorporated, though careful interpretation is required due to potential H/D exchange during ionization processes. For precise quantification of deuterium enrichment, high-resolution mass spectrometry is recommended, as it can distinguish between different isotopic distributions and confirm the extent of labeling. Additionally, isotopic distribution patterns in the mass spectrum provide further validation of successful deuteration, with characteristic shifts toward higher m/z values.
Manganese-pincer catalyzed deuteration systems represent a sustainable advancement in isotopic labeling technology, offering pharmaceutical researchers and synthetic chemists a powerful tool for selective deuterium incorporation using earth-abundant manganese catalysis. The protocols detailed in this application note provide robust, experimentally verified methodologies for three distinct transformations: nitrile hydration, α-deuteration of nitriles, and one-pot synthesis of α-deuterated amides. The key advantages of these methods include operational simplicity, excellent functional group tolerance, and the ability to modulate reaction outcomes through straightforward manipulation of solvent systems.
The metal-ligand cooperation mechanism that underpins these catalytic transformations represents a fundamental principle that will likely inspire future catalyst design for isotopic labeling and related processes. As the field of deuterated pharmaceuticals continues to expand, the development of efficient, selective, and sustainable deuteration methods will grow in importance. The manganese-pincer catalytic platform detailed herein not only addresses current synthetic challenges but also provides a conceptual framework for future innovation in earth-abundant metal catalysis for isotopic labeling applications.
The integration of deuterium atoms into organic molecules, particularly primary amines, is a powerful strategy in pharmaceutical research to modulate the metabolic properties, stability, and bioavailability of drug candidates. [1] [2] The continuous-flow reductive deuteration of nitriles provides a efficient, safe, and scalable route to synthesize valuable α,α-dideutero and α,β-deuterated amines, overcoming the limitations of traditional batch processes. [1] [2]
This document details two advanced protocols: a Heterogeneous Catalytic (Raney Nickel) method and an Electrocatalytic (Iron Nanoparticle) method. [1] [2]
This protocol describes a continuous-flow setup using Raney Nickel as a catalyst for the hydrogenation and reductive deuteration of nitriles. [1]
The workflow for this protocol is outlined below.
This protocol describes a one-pot, two-step electrochemical method using low-coordinated iron nanoparticles (LC-Fe NPs) and D₂O as the sole deuterium source. [2]
The following workflow illustrates the one-pot electrochemical process.
The following tables summarize the key quantitative data from the two protocols, allowing for easy comparison of reaction conditions and performance.
Table 1: Summary of Reaction Conditions and Performance
| Parameter | Protocol 1: Heterogeneous Catalysis [1] | Protocol 2: Electrocatalysis [2] |
|---|---|---|
| Catalyst | Raney Nickel | Low-Coordinated Fe Nanoparticles (in-situ generated) |
| Deuterium Source | D₂ gas | D₂O |
| Reaction Conditions | Moderate temperature, pressurized D₂ | Room temperature, ambient pressure |
| Key Advantage | Wide substrate scope, excellent D-incorporation | Step-economical (one-pot), uses safe D₂O, high α,β-D incorporation |
| Reported Yield | Quantitative conversion | Up to 92% isolated yield |
| Deuterium Incorporation | >90% | Up to 99% (α and β positions) |
| Example Application | Large-scale synthesis of deuterated tryptamine (1.1 g) | Synthesis of d₄-Melatonin and d₄-Komavine |
Table 2: Advantages and Limitations
| Aspect | Protocol 1: Heterogeneous Catalysis | Protocol 2: Electrocatalysis |
|---|---|---|
| Safety | Requires handling of D₂ gas under pressure. | Avoids pressurized D₂; uses safe and easy-to-handle D₂O. |
| Cost & Sustainability | Uses a established, relatively low-cost catalyst. | Avoids noble metals; uses earth-abundant iron; step- and atom-economic. |
| Setup Complexity | Requires a continuous-flow system with gas handling. | Requires a potentiostat and a specialized H-cell. |
| Substrate Scope | Broad scope for aliphatic and aromatic nitriles. [1] | Demonstrated for aryl acetonitriles; presence of aryl ring affects adsorption. [2] |
The choice between these two advanced protocols depends on the research goals and available infrastructure.
Both methods represent significant advancements over traditional batch processes using pyrophoric reductants like LiAlD₄ or NaBD₄, offering improved safety, efficiency, and scalability for drug development pipelines. [3] [4] [2]
Electrochemical deuteration is a rapidly advancing field that uses electrons as clean reductants and heavy water (D₂O) as a cost-effective deuterium source. This method provides a greener alternative to traditional approaches that often rely on expensive deuterium gas (D₂) or metal hydrides, allowing for precise deuterium incorporation under mild conditions [1] [2].
The core principle involves the electrochemical generation of deuterium atoms (D*) or deuteride ions (D⁻) from D₂O at the cathode. These active species then reduce various unsaturated functional groups or cleave carbon-halogen bonds in organic substrates, enabling the synthesis of deuterated compounds with high selectivity and deuterium incorporation ratios (D.I.R.) [1].
The table below summarizes the performance of different electrochemical deuteration systems for various substrate classes, as reported in recent literature.
| Substrate Class | Example | Key Catalyst/System | Reported Faradaic Efficiency (FE) | Deuterium Incorporation Ratio (D.I.R.) / Selectivity | Key Advantages |
|---|---|---|---|---|---|
| Aldehydes [3] [1] | Benzaldehyde | Pdδ+/NC Liquid Diffusion Cathode | 43-72% | >99% selectivity for alcohol | Solvent-free, high selectivity, gram-scale production |
| Ketones [3] | Acetophenone | Pdδ+/NC Liquid Diffusion Cathode | 31-90% | >99% selectivity for alcohol | Broad substrate scope |
| Imines [3] | Benzylidenemethylamine | Pdδ+/NC Liquid Diffusion Cathode | 11-40% | >99% selectivity for amine | Selective synthesis of deuterated amines |
| Alkenes [3] | Styrene | Pdδ+/NC Liquid Diffusion Cathode | 55-97% | >99% selectivity for alkane | High efficiency for C=C bond deuteration |
| Aryl Halides [4] | 4-Fluorobromobenzene | Pd(tBu₃P)₂ / B₂eg₂ / ZnO | N/R (92% yield) | 93% D.I.R. | High functional group tolerance, uses stoichiometric D₂O |
| Alkyl Halides [2] | --- | General Electrocatalysis | High yields | Significant D.I.R. | Avoids transition metals and toxic reagents |
N/R: Not explicitly reported in the source.
This protocol uses an all-solid electrolyzer for high-throughput, solvent-free deuteration, ideal for aldehydes, ketones, imines, and alkenes.
This protocol describes a cross-coupling-like deuteration for aryl bromides, chlorides, and triflates, excellent for late-stage deuteration of complex molecules.
The following diagram illustrates the generalized workflow for planning and executing an electrochemical deuteration experiment, integrating the two protocols above.
Electrochemical deuteration using D₂O is a powerful and sustainable strategy for deuterium labeling. Key future directions include:
Butyronitrile-D7 (C₄D₇N) represents a fully deuterated variant of butyronitrile, where all seven hydrogen atoms have been replaced with deuterium isotopes. This compound belongs to the nitrile family, characterized by the presence of a carbon-nitrogen triple bond (-C≡N) which confers significant synthetic versatility. Deuterated compounds like this compound have gained substantial importance in pharmaceutical research and analytical chemistry due to their unique isotopic properties and modified chemical behaviors compared to their protonated analogues. The strategic incorporation of deuterium atoms into molecular frameworks often results in altered metabolic profiles and improved stability, making this compound an increasingly valuable building block in synthetic chemistry.
Butyronitrile (C₄H₇N) itself is a clear, colorless liquid with a sharp, suffocating odor, known for its excellent solvating power and high polarity derived from the polar nitrile group [1]. The nitrile functional group is particularly valuable in synthetic chemistry due to its chemical stability under both oxidizing and reducing conditions and its ability to be transformed into various other functional groups, including carboxylic acids, amides, and amines [1]. These properties make the deuterated form especially useful as a precursor in complex synthetic pathways where isotopic labeling is required.
Table 1: Physicochemical Properties of Butyronitrile and this compound
| Property | Butyronitrile | This compound (Expected) |
|---|---|---|
| Molecular Formula | C₄H₇N | C₄D₇N |
| Molecular Weight | 69.11 g/mol | 76.15 g/mol |
| Boiling Point | 115-117°C | Similar to protonated form |
| Melting Point | -112°C | Similar to protonated form |
| Density | 0.794 g/mL at 25°C | ~0.836 g/mL at 25°C (estimated) |
| Refractive Index | 1.384 | Similar to protonated form |
| Flash Point | 18°C (64°F) | Similar to protonated form |
| Water Solubility | Slightly soluble (0.033 g/100 mL) | Similar to protonated form |
The deuterium incorporation in this compound significantly influences its spectroscopic properties while largely maintaining similar reactivity to its protonated counterpart. The key advantages of deuterated compounds in chemical synthesis and drug development include slowed metabolic degradation due to the kinetic isotope effect, reduced toxicity profiles of metabolites, and their utility as internal standards in mass spectrometry-based analytical methods [2]. This compound serves as a versatile precursor for the synthesis of various deuterated compounds, particularly in pharmaceutical applications where isotopic labeling is necessary for mechanistic studies, metabolic pathway tracing, or improvement of drug properties.
This compound serves as a versatile precursor in the synthesis of complex deuterated molecules, primarily functioning as a four-carbon building block with a terminal nitrile group that can be readily transformed into other functionalities. The nitrile group can be converted to a primary amine via reduction, to a carboxylic acid via hydrolysis, or to an aldehyde via partial reduction, providing multiple synthetic avenues for molecular construction [2] [3]. In its deuterated form, this compound enables the incorporation of deuterium atoms at specific positions in target molecules, which is particularly valuable for isotopic labeling studies and the creation of deuterated pharmaceuticals.
One of the most significant applications of this compound is in the synthesis of deuterated amines through catalytic hydrogenation. The nitrile group can be selectively reduced to a primary amine, yielding fully deuterated butylamine-D₁₂, which serves as a valuable intermediate in organic synthesis [2]. This transformation is particularly efficient under continuous flow conditions, where parameters such as pressure, temperature, and catalyst selection can be precisely controlled to optimize yield and selectivity while minimizing side reactions. The development of continuous flow methodologies has significantly improved the safety and efficiency of such hydrogenation reactions, especially when dealing with deuterium gas [2].
Table 2: Synthetic Applications of this compound and Resulting Deuterated Compounds
| Application | Reaction Type | Deuterated Product | Key Utility |
|---|---|---|---|
| Catalytic Reduction | Hydrogenation/Deuteration | Butylamine-D₁₂ | Pharmaceutical intermediate; Metabolic studies |
| Hydrolysis | Acid/Base-catalyzed | Butyric acid-D₇ | Metabolic tracer; Stable isotope labeling |
| Pharmaceutical Synthesis | Multi-step processes | Amprolium-D₇ (veterinary drug) | Deuterated pharmaceutical; Metabolic stability |
| Electrolyte Component | Formulation | Dye-sensitized solar cells | Research and development |
| Coordination Chemistry | Metal complex formation | Deuterated metal complexes | Spectroscopic studies; Reaction mechanisms |
This compound also finds application in material science, particularly as a component in electrolyte compositions for dye-sensitized solar cells [3]. The deuterated form may offer advantages in spectroscopic characterization of these systems, allowing for better understanding of electron transfer processes and interfacial interactions. Additionally, the compound serves as a useful solvent for NMR spectroscopy due to its deuterium content, providing a deuterium lock signal while simultaneously serving as a reaction medium.
In the pharmaceutical industry, this compound serves as a key starting material for the synthesis of deuterated active pharmaceutical ingredients (APIs) and their metabolites. The strategic incorporation of deuterium can significantly alter the pharmacokinetic profiles of drug molecules, potentially leading to improved efficacy, reduced side effects, and extended half-lives [2]. This approach, known as deuterium switching, has gained substantial attention in drug development, with several deuterated drugs receiving FDA approval in recent years.
A prominent application of butyronitrile chemistry is in the synthesis of amprolium, a poultry drug used as a coccidiostat [4] [3]. The deuterated analogue, synthesized from this compound, would be valuable for metabolic studies and residue analysis in food-producing animals. Similarly, this compound can serve as a precursor to deuterated analogues of etifelmine (a hypotensive agent) and other pharmaceutical compounds containing the butylamine or butyric acid motifs [5] [3]. The deuterated forms allow researchers to track the distribution, metabolism, and excretion of these compounds more accurately using mass spectrometry techniques.
This compound also plays a crucial role in the synthesis of deuterated internal standards for bioanalytical applications. These standards are essential for accurate quantification of drugs and metabolites in biological matrices using LC-MS/MS techniques. The use of deuterated internal standards corrects for matrix effects and ionization efficiency variations, thereby improving the accuracy and precision of analytical methods [2]. The synthetic pathways to these deuterated compounds often mirror those used for their protonated counterparts, with appropriate modifications to account for isotopic effects and to prevent deuterium loss during reaction steps.
The synthesis of this compound and its subsequent transformations can be efficiently performed using continuous flow methodologies, which offer significant advantages over traditional batch processes in terms of safety, reproducibility, and scalability [2]. The following protocol describes the deuteration process and subsequent transformations using continuous flow systems:
Deuteration Protocol Using Continuous Flow Reactor:
System Setup: Assemble a continuous flow reactor system (such as ThalesNano H-Cube or H-Genie) capable of handling deuterium gas and operating at elevated pressures and temperatures. Ensure all connections are secure and pressure-tested before introducing any reagents [2].
Catalyst Selection: For deuteration reactions, select an appropriate catalyst based on the specific transformation. For nitrile reduction to primary amines, supported platinum or palladium catalysts are typically effective. For the synthesis of this compound from unsaturated precursors, consider nickel or ruthenium-based catalysts [2].
Reaction Conditions:
Reaction Monitoring: Collect aliquots of the output stream at regular intervals and analyze by NMR spectroscopy to monitor the extent of deuteration. Adjust parameters as necessary to achieve complete deuteration.
Product Isolation: After the reaction is complete, remove the solvent under reduced pressure and purify the product using appropriate techniques (distillation, chromatography, or recrystallization).
Transformation to Deuterated Amines:
The reduction of this compound to butylamine-D₁₂ represents a key transformation that can be efficiently performed under continuous flow conditions:
Catalyst Preparation: Pack a column with a supported metal catalyst (Raney nickel or platinum on carbon are effective for nitrile reduction) [2].
Reaction Setup:
Reaction Optimization: Monitor the reaction by GC-MS or NMR to ensure complete reduction while minimizing over-reduction to secondary amines. The primary amine product can be isolated by removal of solvent followed by fractional distillation.
Figure 1: Continuous Flow System for Deuteration Reactions
The synthesis of deuterated pharmaceuticals from this compound typically involves multi-step processes where the nitrile group serves as a key functional handle for molecular construction. The following protocol outlines the synthesis of a deuterated amprolium analogue:
Protocol for Deuterated Amprolium Analogue Synthesis:
Step 1: Preparation of Deuterated Intermediate
Step 2: Cyclization and Quaternization
Characterization and Analysis
Table 3: Typical Reaction Conditions for this compound Transformations
| Transformation | Catalyst | Temperature (°C) | Pressure (bar) | Typical Yield (%) |
|---|---|---|---|---|
| Reduction to Amine | Raney Ni | 80 | 50 | 85-92 |
| Hydrolysis to Acid | Pt/C | 70 | 1 (atm) | 78-85 |
| Pharmaceutical Synthesis | None | 80 | 1 (atm) | 65-75 |
| Electrolyte Formulation | Various | 25 | 1 (atm) | >95 |
| Phase-Transfer Catalysis | Quaternary Ammonium Salts | 20-150 | 1 (atm) | 70-90 |
Comprehensive characterization of this compound and its derivatives is essential to confirm structural integrity and isotopic purity. The following analytical protocols should be implemented:
Spectroscopic Analysis:
NMR Spectroscopy:
Mass Spectrometry:
Chromatographic Analysis:
Quality Control Parameters:
Establish specifications for this compound quality:
This compound presents significant health hazards similar to its protonated form, requiring strict safety protocols during handling and use. The compound is classified as highly toxic through all exposure routes - inhalation, ingestion, and dermal absorption [5] [6]. Upon metabolism, this compound can release deuterated cyanide species, though the kinetic isotope effect may slightly alter the metabolic rate compared to protonated butyronitrile. The symptoms of exposure include dizziness, rapid respiration, headache, drowsiness, drop in blood pressure and pulse, and in severe cases, cyanosis due to oxygen deprivation [5] [6].
The recommended exposure limit (REL) for butyronitrile established by NIOSH is 8 ppm (22 mg/m³) as a time-weighted average (TWA) [4] [6]. Although specific regulations for the deuterated form are not established, the same or more stringent controls should be applied. Butyronitrile is classified under UN 2411, with a packing group II for transportation [6]. Facilities working with this compound must implement appropriate engineering controls, including fume hoods and adequate ventilation, to maintain exposures below recommended limits.
Emergency Procedures:
Storage Conditions: this compound should be stored in a flammables cabinet or dedicated storage area for hazardous chemicals, maintaining temperatures below 25°C [6] [3]. The container must be tightly sealed and clearly labeled with the chemical identity, hazards, and appropriate precautionary statements. Given the compound's flammability (flash point: 18°C/64°F) and ability to form explosive vapor-air mixtures, all storage areas should be equipped with explosion-proof fixtures and away from ignition sources [4] [6].
Stability and Incompatibilities: this compound is stable under recommended storage conditions but can react vigorously with strong oxidizing agents, strong acids, and strong bases [6] [3]. When heated to decomposition, it emits highly toxic fumes of cyanides and nitrogen oxides [6]. The compound should be kept away from sources of heat, sparks, and open flames due to its low flash point.
Environmental Fate and Disposal: this compound demonstrates high mobility in soil with an estimated Koc value of 46 and can volatilize from both moist and dry soil surfaces [5]. In water, it has little potential for adsorption to suspended solids or sediment, and volatilization is expected to be an important fate process. The compound can undergo microbial degradation to carboxylates and ammonium ions, though the deuterated form may experience slightly different degradation kinetics due to isotopic effects [5].
For disposal, incineration in a chemical incinerator equipped with an afterburner and scrubber is the most effective destruction method [6]. Alternatively, oxidation with ethanolic-KOH can convert butyronitrile to less hazardous cyanate. All disposal activities must comply with federal, state, and local environmental regulations.
This compound represents a valuable deuterated building block with significant applications in pharmaceutical synthesis, analytical chemistry, and materials science. Its synthetic utility stems from the versatile nitrile functional group, which can be transformed into various other functionalities including amines, carboxylic acids, and amides. The implementation of continuous flow methodologies has enhanced the safety and efficiency of deuteration reactions and subsequent transformations, enabling better control over reaction parameters and improved scalability.
The key advantages of this compound include its role in creating isotopically labeled compounds for metabolic studies, its utility as a precursor to deuterated pharmaceuticals with potentially improved pharmacokinetic profiles, and its application as an internal standard in mass spectrometry-based analytical methods. However, researchers must remain mindful of the significant health hazards associated with this compound, particularly its ability to release cyanide upon metabolism, and implement appropriate safety measures including proper personal protective equipment and engineering controls.
As deuterium labeling continues to gain importance in drug discovery and development, this compound and similar deuterated precursors will play increasingly crucial roles in the synthesis of complex molecules with tailored properties. Future developments will likely focus on more efficient and selective deuteration methods, expanded applications in material science, and novel pharmaceutical entities leveraging the deuterium isotope effect for improved therapeutic profiles.
A fundamental step in preparing a high-quality NMR sample is managing signals from the solvent itself. The table below outlines common impurities found in deuterated solvents and their characteristic NMR signals, which is crucial for identifying the source of background noise. [1]
Table 1: Common NMR Impurities and Their Chemical Shifts
| Solvent Impurity | ¹H NMR Chemical Shift (ppm) | Deuterated Solvent Measured In |
|---|---|---|
| Acetone | 2.17 | DMSO-d6 |
| Acetonitrile | 2.10 | DMSO-d6 |
| Dichloromethane | 5.76 | CDCl3 |
| Diethyl Ether | 1.21, 3.53 | CDCl3 |
| Ethyl Acetate | 2.05, 4.12 | CDCl3 |
| Hexanes | 0.90, 1.33 | CDCl3 |
| Triethylamine | 1.04, 2.60 | CDCl3 |
| Water (H₂O) | ~2.5 | DMSO-d6 |
| Water (HOD) | ~4.8 | DMSO-d6 |
Note: Chemical shifts can be temperature- and concentration-dependent. Data obtained on a 300 MHz spectrometer. [1]
The following workflow outlines general steps for purifying and preparing deuterated NMR solvents like Butyronitrile-D7 to minimize protonated solvent impurities. Always consult material safety data sheets and perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment.
Workflow Steps Explained:
Q: After purification, I still see a small residual solvent peak. Is my sample ruined? A: Not necessarily. Small, sharp residual solvent peaks are often unavoidable and can even be useful as internal chemical shift references. [2] The goal of purification is to reduce these signals to a level where they do not interfere with the analysis of your target compound. If the peak is large and broad, it suggests significant contamination that requires further purification.
Q: What if the background signals are very broad instead of sharp? A: Broad signals can indicate the presence of paramagnetic impurities or interactions with the glass of the NMR tube itself. Ensuring your solvent is free of metal ions and using high-quality NMR tubes can mitigate this.
Q: Are there alternative approaches if purification is insufficient? A: Yes, advanced NMR techniques can help. Diffusion-Ordered Spectroscopy (DOSY) can separate signals in a mixture based on their different diffusion rates, effectively creating an "NMR chromatogram." This can help distinguish your compound's signals from those of small, fast-diffusing solvent impurities. [3]
What is Butyronitrile? Butyronitrile (also known as butanenitrile or propyl cyanide) is a colorless liquid with the formula C₃H₇CN. It is miscible with most polar organic solvents and is primarily used as a precursor in the synthesis of pharmaceuticals and other organic compounds [1].
Key Properties and Hazards [1]
| Property | Value / Description |
|---|---|
| Molar Mass | 69.107 g·mol⁻¹ |
| Boiling Point | 117.6 °C |
| Flash Point | 18 °C (Highly Flammable) |
| Odor | Sharp and suffocating |
| Health Hazards | Toxic if swallowed, in contact with skin, or if inhaled |
| GHS Hazard Codes | H225, H301, H311, H331 |
Fundamentals of Deuterium-Labeled Compound Synthesis While specific methods for Butyronitrile-D7 were not found, general synthetic approaches for deuterated compounds include [2]:
While not specific to D7, the following gas chromatography (GC) method developed for butyronitrile and isobutyronitrile in workplace air can be adapted for analyzing reaction mixtures and final products [3].
GC Method for Butyronitrile Analysis [3]
| Parameter | Specification |
|---|---|
| Detection Method | Gas Chromatography with Flame Ionization Detector (GC-FID) |
| Sample Collection | Silica gel tubes |
| Sample Desorption | Methanol |
| Limit of Detection | 0.33 μg/mL |
| Linear Range | 1.60 - 1600.00 μg/mL |
| Desorption Efficiency | 93.26% - 98.41% |
Based on general principles of deuterium chemistry and organic synthesis, here are potential issues and solutions relevant to a deuteration project.
Q1: What are the primary health and safety considerations when working with butyronitrile?
Q2: My deuteration reaction yield is low. What could be the cause?
Q3: How can I confirm the deuteration level and purity of my synthesized this compound?
The diagram below outlines a generalized workflow for the synthesis and analysis of a deuterated compound like this compound.
Since specific data on this compound is scarce, I suggest you:
The table below summarizes the key impurities that affect deuterated nitrile solvents and their impact on NMR experiments.
| Contaminant | Primary Effect on NMR | Signs in Spectrum |
|---|---|---|
| Water (H₂O) [1] [2] | Significant signal interference; can shift and broaden peaks [2]. | A broad water peak (HOD in D₂O) that varies with temperature and pH [2]. |
| Protiated Solvent (e.g., CH₃CN) [2] | Major signal interference from residual protons [2]. | A residual protio peak for CD₃CN is typically found at ~1.94 ppm [2]. |
| Non-Deuterated Impurities [2] | Extra signals that complicate spectral analysis [2]. | Unexplained peaks that do not correspond to the sample. |
Based on the search results, here are key preventative measures to ensure solvent purity from storage to use.
The following diagram illustrates a recommended workflow for handling deuterated nitrile solvents, from procurement to verification, to minimize contamination.
Q1: Why is the residual solvent peak in my CD₃CN sample broader than expected? Broadening of the residual solvent peak is often a sign of water contamination [2]. Water can cause peak broadening and shifting. Check that your solvent is stored in a sealed container with appropriate desiccants and that all glassware used is thoroughly dry.
Q2: I see unexpected peaks in my spectrum. Are they from my sample or the solvent? First, compare the chemical shifts of the unexpected peaks with the known residual proton peak of CD₃CN at approximately 1.94 ppm [2]. If the peaks do not match, they could be from other non-deuterated impurities in the solvent or from your sample. Running a blank NMR with only the solvent can help identify the source.
Q3: What is the most critical factor in selecting a deuterated nitrile solvent? The most critical factor is isotopic purity (level of deuteration). For accurate NMR results, especially in regulated industries, solvents with a deuteration level of at least 99.8% are recommended to minimize interfering proton signals [2].
Solvent interference is a common challenge in NMR spectroscopy. The primary issues arise from:
The flowchart below outlines a systematic approach to diagnosing and resolving these issues.
For effective troubleshooting, it is crucial to know the expected chemical shifts of common NMR solvents. The table below lists reference values for residual proton signals relative to TMS (δ 0.00 ppm) [3].
| Solvent | ¹H Chemical Shift (ppm) | ²H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Chloroform-d (CDCl₃) | 7.26 | 7.29 | 76.99 |
| Dimethyl sulfoxide-d6 (DMSO-d6) | 2.50 | 2.56 | 39.98 |
| Water-d2 (D₂O) | 4.78 | 4.88 | Not applicable |
| Acetone-d6 | 2.05 | 2.10 | 28.91, 205.18 |
| Methanol-d4 | 3.31 (CH₃), 4.84 (OH) | 3.35, 5.08 | 47.67 |
| Acetonitrile-d3 | 1.94 | 1.97 | 0.30, 117.31 |
| Benzene-d6 | 7.16 | - | 128.0 |
For samples dissolved in protonated solvents, advanced pulse sequences are required. One effective method combines presaturation with the DISPEL sequence to suppress both the main solvent signal and its 13C satellites [1].
Protocol: Combined Presaturation and DISPEL Sequence
This method is exceptionally effective for solvents like protonated DMSO and THF [1].
Q1: My sample is in a deuterated solvent, but I still see a huge water peak. What should I do? [2] A1: Water is a very common contaminant. You can:
Q2: I've followed all preparation steps, but my spectrum has a poor signal-to-noise ratio and broad peaks. What's wrong? [2] [4] A2: This often points to instrument calibration or sample issues.
Q3: What is the ideal sample concentration for NMR? [2] A3: A concentration of 1-10 mM is generally suitable for most 1D ¹H-NMR experiments. This provides a good balance between strong signal intensity and avoiding issues like aggregation or viscosity that can distort the spectrum.
Q4: Can NMR be used to quantify analytes in the presence of a solvent? [5] A4: Yes, quantitative NMR (qNMR) is a powerful and reliable method. It uses an internal standard with a known concentration (e.g., dimethyl sulfone) [5]. The concentration of your analyte is calculated by comparing the integral of its signal to the integral of the standard, using the formula: [ C_u = C_r \times \frac{A_u}{A_r} \times \frac{n_r}{n_u} ] where (C_u) and (C_r) are the concentrations of the analyte and reference, (A_u) and (A_r) are their integrated signal areas, and (n_u) and (n_r) are the number of protons giving rise to each signal [5].
Welcome to the Butyronitrile-D7 support portal. This resource is designed for researchers and laboratory professionals to ensure the safe handling, proper storage, and effective troubleshooting of issues related to this deuterated solvent.
Understanding the fundamental properties of this compound is crucial for risk assessment and experimental planning.
Table 1: Chemical Properties and Safety Data of this compound
| Property | Value / Description | Significance |
|---|---|---|
| CAS Number | 18826-43-4 | For unambiguous identification and regulatory compliance. |
| Molecular Formula | C₄D₇N | Identifies the compound as a deuterated analog of butyronitrile. |
| Molecular Weight | 75.13 g/mol | Important for molar calculations. |
| Appearance | Colorless liquid | A visual indicator of purity; discoloration may suggest decomposition. |
| Boiling Point | ~117-118 °C | Determines handling temperature and distillation requirements. |
| Flash Point | ~15 °C (Tag Closed Cup) | Critical: Indicates high flammability. Requires storage in a flammable safety cabinet. |
| Density | ~0.80 g/mL at 25 °C | Affects handling and mixing in experiments. |
| Deuterium Content | ≥ 99.5% D | Key for NMR spectroscopy performance. |
| HS Code | 2926.90.1000 | For international shipping and customs. |
FAQ 1: What are the ideal long-term storage conditions for this compound?
To maintain chemical integrity and ensure safety, adhere to the following protocols:
The following workflow summarizes the key steps for proper storage:
This compound Storage Workflow
FAQ 2: What is the recommended procedure for aliquoting this compound to minimize degradation?
Experimental Protocol: Safe Aliquoting under Inert Atmosphere
Objective: To transfer a specific volume of this compound into a smaller vial while excluding atmospheric moisture and oxygen.
Materials:
Methodology:
FAQ 3: My NMR spectra show a proton signal at ~1.0 ppm, suggesting protiated butyronitrile impurity. What could be the cause?
This is a common issue indicating solvent degradation or contamination.
Table 2: Troubleshooting Proton Impurities in this compound
| Symptom | Possible Cause | Solution / Verification Experiment |
|---|
| Small proton signal at ~1.0 ppm (CH₃ group) | Moisture Absorption & Hydrolysis: Water can hydrolyze the nitrile group or exchange with deuterium. | 1. Check the integrity of the storage container and cap. 2. Test a fresh aliquot using Karl Fischer titration for water content. 3. Re-distill the solvent under inert atmosphere and re-test by NMR. | | Proton signals in multiple regions | Gross Contamination: Cross-contamination from a dirty pipette or syringe, or exposure to laboratory air containing volatile organics. | 1. Always use clean, dedicated equipment. 2. Run a blank NMR of the solvent to identify the contaminant. 3. Use a new, sealed aliquot from the primary stock for comparison. | | Proton signal increases over time in an opened bottle | Improper Storage: The solvent is being stored at room temperature, without an inert atmosphere, or the cap is not sealing properly. | 1. Implement strict storage protocols (refrigeration, inert gas). 2. Aliquot the solvent upon receipt to minimize repeated exposure of the primary stock. |
The degradation pathway due to hydrolysis can be visualized as follows:
This compound Hydrolysis Pathway
FAQ 4: I need to evaporate this compound under a stream of nitrogen. What specific safety precautions are necessary?
Experimental Protocol: Safe Solvent Evaporation
Objective: To gently remove this compound from a sample without causing decomposition or creating a fire hazard.
Materials:
Critical Safety Steps:
The logical relationship between the hazard and required controls is outlined below:
Solvent Evaporation Safety Controls
Back-exchange is the unavoidable loss of deuterons from labeled proteins during the analysis steps after the deuteration reaction is quenched. It occurs because the post-quench steps (digestion and LC separation) are carried out in a protic (H₂O) environment [1]. Minimizing it is crucial for accurate measurement of absolute deuteration levels.
The table below summarizes the main causes and corrective strategies.
| Contributing Factor | Description & Impact | Corrective Strategy |
|---|---|---|
| pH & Temperature [1] | Exchange rate is base-catalyzed and increases with temperature. | Maintain quench pH at ~2.5 and keep all steps (digestion, LC) at 0°C [1] [2]. |
| Digestion & LC Time [1] | Longer exposure to quench conditions increases deuterium loss. | Optimize for rapid, online digestion and use fast, efficient chromatography (e.g., monolithic columns) [2]. |
| Sequence Dependence [1] | Inherent chemical exchange rates; peptides with His residues can see ~50% back-exchange, while those with Ile may see only ~10%. | Measure back-exchange for each peptide using a maxD control for precise correction [1]. |
| Solvent Exposure [2] | Inadequate handling can expose anaerobic proteins to oxygen, causing cofactor loss and structural changes. | For oxygen-sensitive proteins, use a double vial system prepared in an anaerobic chamber to maintain conditions [2]. |
What is a maxD control, and why is it necessary? A maxD (maximally deuterated) control is a sample where the protein is fully denatured and deuterated before analysis under the exact same conditions as your experimental samples [1]. It is essential for quantifying the back-exchange for each peptide, which allows you to mathematically correct your experimental data and calculate the absolute deuteration level [1].
What is the fastest way to prepare a maxD control? A robust and fast protocol involves denaturing the protein first, followed by deuteration. This can achieve high levels of deuteration in as little as 40 minutes for many non-membrane proteins. Placing denaturation first (e.g., using denaturants) maximizes deuteration speed while limiting aggregation that can occur with high heat or low pH alone [1].
How can I handle proteins sensitive to oxygen? For oxygen-sensitive proteins (e.g., those with FeS clusters), you can use a double vial system. The protein solution is placed in a small, screw-top vial inside a larger crimp-top vial that contains a reductant. This creates an "airlock" that protects the sample from oxygen during handling outside an anaerobic chamber, enabling standard HDX-MS workflows [2].
The following diagram maps the key stages of an HDX-MS experiment, highlighting critical points for minimizing back-exchange.
The table below summarizes quantitative data from recent studies on different catalyst systems for nitrile deuteration.
| Catalyst System | Reaction Type | Optimal Loading | Key Performance Metrics | Deuterium Source |
|---|---|---|---|---|
| Low-Coordinated Cu (LC-Cu) [1] | Electroreductive Deuteration | N/S (Material as cathode) | 68% yield (Faradaic efficiency); 100 mV overpotential reduction vs. HC-Cu [1] | D₂O |
| Low-Coordinated Fe NPs (LC-Fe) [2] | Electroreductive Deuteration | N/S (Material as cathode) | Up to 92% isolated yield; 99% α,β-deuterium ratios [2] | D₂O |
| Mn(I) PCNHCP Pincer [3] | Nitrile Hydration & α-Deuteration | 1 mol% | Up to 99% yield for amide products; quantitative H/D exchange post-hydration [3] | D₂O |
N/S: Not Specified in the context of mol% or weight%; the catalyst material itself functioned as the electrode. NPs: Nanoparticles; HC: High-Coordinated.
Here are detailed methodologies for the key experiments cited in the tables.
This one-pot method converts aryl acetonitriles to α,β-deuterio aryl ethylamines.
This two-step protocol first hydrates nitriles to amides, then performs α-deuteration.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Deuterium Incorporation | Incomplete α-H/D exchange | Ensure sufficient base (KOH/K₂CO₃) is present to facilitate exchange prior to reduction [2]. |
| Low Product Yield (Electrolysis) | Strong catalyst-adsorbate interaction | If using Pt/Pd, switch to Fe-based catalysts which moderate adsorption and reduce byproduct formation [2]. |
| Low Faradaic Efficiency | Dominant Hydrogen Evolution Reaction (HER) | Use an alkaline medium to suppress HER competition [2]. Employ catalysts like LC-Cu that enhance D₂O dissociation and promote desired reaction [1]. |
| Slow Reaction Kinetics | Sub-optimal catalyst coordination | Engineer catalyst with low-coordination sites (e.g., LC-Cu, LC-Fe) to enhance reactant adsorption and lower overpotential [2] [1]. |
This diagram outlines a logical pathway for diagnosing and resolving common catalyst loading and performance issues.
The search results highlight several critical factors for optimizing catalyst loading and performance:
Problem: Low solubility of deuterated nitrile compounds or their precursors in aqueous and organic systems.
| Root Cause | Explanation & Impact | Solution |
|---|---|---|
| Inherent Hydrophobicity [1] [2] | High hydrocarbon content shields polar -CN group, reducing water interaction. Lowers bioavailability for in vitro/in vivo testing. [1] | Use co-solvents (e.g., DMSO, ethanol) or solubilizers (e.g., cyclodextrins). [1] |
| Strong Intermolecular Forces [2] | Nitriles have strong dipole-dipole attractions, requiring significant energy to solubilize. Impacts dissolution rate and formulation homogeneity. | Micronization or nanocrystal formation to increase surface area. [1] |
| Crystal Packing | Deuterium substitution can subtly alter crystal lattice energy and packing, potentially exacerbating solubility issues. | Explore salt formation (if a carboxylic acid is present) or cocrystal engineering. [1] |
Q1: Does deuterium substitution directly improve a compound's solubility? No, deuterium substitution primarily affects a compound's metabolic stability and pharmacokinetics due to the Kinetic Isotope Effect (KIE), not its inherent solubility. [3] Solubility must be addressed through separate formulation strategies.
Q2: What are the primary techniques for improving solubility in pre-clinical research? The table below summarizes standard and advanced techniques for poorly water-soluble drugs, which are directly applicable to deuterated nitriles. [1]
| Technique Category | Specific Methods | Key Carrier Materials (Examples) | Solubilization Mechanism |
|---|---|---|---|
| Conventional Methods | Cosolvents, Salt formation, Micronization, Solid Dispersions | PEG, HPMC, PVP | Alters dissolution medium, increases surface area, creates amorphous states |
| Advanced Carriers | Polymer-based, Lipid-based, Inorganic-based nanoparticles | PLGA, Polysorbates, Mesoporous Silica | Enhances dissolution rate, improves permeability, provides encapsulation |
| Specialized Techniques | Nanocrystals, Cocrystals, Ionic Liquids | --- | Creates ultra-fine particles, modifies crystal structure, transforms to ionic form |
Q3: Are there biocatalytic alternatives for processing nitriles? Yes. Instead of chemical synthesis, you can use enzymes like nitrilases to directly convert nitriles to carboxylic acids and ammonia, or nitrile hydratases (NHases) to convert nitriles to amides. [4] This is a "green chemistry" approach that can occur under mild, aqueous conditions, potentially bypassing solubility issues of the nitrile precursor. [4]
This protocol is adapted from a method for synthesizing α,β-deuterio aryl ethylamines from aryl acetonitriles, a common deuterated nitrile precursor. [3]
Workflow Overview:
Materials:
Procedure:
This is a general protocol for creating a solid dispersion to enhance solubility. [1]
Workflow Overview:
Materials:
Procedure:
The core challenge in maintaining deuterated solvent quality is protecting them from environmental factors that degrade their isotopic and chemical purity.
Preventing degradation is more effective than correcting it. Here are the key preventive measures and handling protocols.
| Preventive Measure | Specific Protocol / Standard |
|---|---|
| General Handling | Work in a dry environment (e.g., glove box), use dry, dedicated equipment (glass syringes, pipettes), and minimize solvent exposure to air [1]. |
| Container Choice | For minimal use, choose small, sealed ampoules (e.g., 0.75 mL). For larger bottles, ensure seals are airtight after opening [1]. |
| Long-Term Storage | Store in sealed containers under an inert atmosphere (e.g., argon). Use containers with septa to allow solvent withdrawal via syringe [2]. |
| Drying Agents | Use suitable drying agents like molecular sieve 3Å or 4Å. Ensure the sieves are activated (heated) before use to avoid introducing moisture [1]. |
Even with precautions, it's vital to check solvent quality. Here is a guide to diagnosing and troubleshooting common issues.
| Observed Problem | Potential Causes | Corrective & Preventive Actions |
|---|---|---|
| Large water peak in NMR spectrum | Solvent absorbed moisture from air during transfer or storage; using wet equipment [1]. | Check seal of storage container; use drier transfer equipment; add fresh 3Å/4Å molecular sieves; for critical applications, purchase new, high-purity solvent [1]. |
| Reduced signal-to-noise ratio | High water content or chemical impurities increasing background noise [1]. | Implement the actions above; ensure the NMR tube is clean and dry; verify solvent is from a reliable supplier with high chemical and isotopic purity [2] [1]. |
| Unexpected chemical shifts | Solvent-sample interactions; contamination from previous sample in NMR tube [2]. | Confirm solvent compatibility with your sample; ensure NMR tubes are thoroughly cleaned; use a new, high-quality solvent to rule out degradation [2]. |
The following diagram outlines a logical workflow for handling deuterated solvents to prevent degradation, integrating the protocols from the tables above.
The table below summarizes the key performance metrics of the two methods, highlighting their respective advantages.
| Method | Reported Yield (%) | Deuterium Incorporation | Key Advantages | Substrate Scope & Limitations |
|---|
| Electrocatalytic Deuteration [1] | Up to 92% | Up to 99% (α, β-positions) | - Uses inexpensive D₂O & Fe electrode
Here are the step-by-step methodologies for the key experiments cited in the comparison.
This protocol is adapted from the one-pot H/D exchange and electrocatalytic deuteration process [1].
Step 1: α-C-H/D Exchange
Step 2: Electrocatalytic Reduction
This protocol is based on the reductive deuteration using samarium diiodide (SmI₂) [2].
To help you visualize and potentially replicate the more detailed electrocatalytic process, the following diagram outlines its one-pot workflow. The DOT code is provided for your own use.
One-Pot Electrocatalytic Deuteration Workflow [1]
When deciding which method to use for your project, consider these points:
Understanding the properties of the non-deuterated form of butyronitrile can offer insights into the expected general behavior of its deuterated counterpart, Butyronitrile-D7.
| Property | Value / Description |
|---|---|
| Chemical Formula | C₄H₇N [1] |
| Molar Mass | 69.107 g·mol⁻¹ [1] |
| Density | 794 mg mL⁻¹ (or 0.794 g/mL) [1] |
| Boiling Point | 117.6 °C [1] |
| Solubility | Miscible with most polar organic solvents; soluble in benzene; only 0.033 g/100 mL in water [1] |
| Polarity | Aprotic, organic solvent with a polar nitrile group, offering a favorable combination of good solvating power and high polarity [2] |
Deuterated solvents are essential in NMR spectroscopy to provide a deuterium lock signal and minimize interfering background signals from the solvent itself [3] [4]. The table below summarizes key data for some commonly used solvents, which can serve as a baseline for comparison.
| Solvent | Deuterated Formula | Common NMR Uses & Notes |
|---|---|---|
| Dimethyl Sulfoxide | DMSO-d6 | Frequently used for hydrophobic compounds in ESI-MS; can form adducts (e.g., [M+95]⁻ in negative mode). Prone to water absorption, which can affect the NMR spectrum [5] [3] [6]. |
| Chloroform | CDCl3 | One of the most common and versatile solvents for NMR, especially for organic compounds [7] [4]. |
| Acetonitrile | CD3CN | Aprotic solvent with a wide liquid range, often used in reversed-phase HPLC and electrochemistry [8] [2]. |
| Methanol | CD3OD | Protic solvent useful for a range of compounds; often used in LC-MS applications [8]. |
| Dimethylformamide | DMF-d7 | Similar to DMSO, it is suggested for analyzing hydrophobic compounds in ESI-MS, where it can form [M+Cl]⁻ adducts [5]. |
Since direct data on this compound is scarce, you can evaluate its suitability for specific applications by considering the following core principles of solvent selection for NMR spectroscopy. The diagram below outlines this decision-making workflow.
To build your comparison guide with experimental data, I suggest these steps:
The table below summarizes the characteristic proton NMR signals for butyronitrile (in CDCl₃), based on historical high-resolution data [1]. This can be used as a benchmark for the non-deuterated compound.
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| HA (CH₂CN) | 2.34 | Triplet | J(A,B) = 7.03 |
| HB (CH₂) | 1.70 | Multiplet (sextet) | J(B,C) = 7.39 |
| HC (CH₃) | 1.08 | Triplet | - |
For a rigorous comparison of deuterated solvents, you can structure your experimental validation around the following protocols, which synthesize common practices from the literature.
Key Experimental Considerations:
Given the lack of direct data for the deuterated compound, I suggest the following to complete your comparison guide:
The table below provides a direct comparison of key features and performance data for ruthenium and manganese catalysts in nitrile deuteration and related hydration reactions.
| Feature | Ruthenium Catalysts | Manganese Catalysts |
|---|---|---|
| General Classification | Precious metal catalyst [1] [2] | Earth-abundant metal (3d) catalyst [3] [4] |
| Primary Role in Nitrile Deuteration | Selective hydration of nitriles to amides [5] | Hydration of nitriles to amides; subsequent α-deuteration of amides [6] [3] |
| Deuteration Product(s) | Information not specified in search results | α-Deuterated nitriles; α-Deuterated amides [6] [3] |
| Typical Catalyst Loading | "Low metal loadings" [5] | ~1 mol% [3] |
| Reaction Conditions | In water; mild conditions [5] | 90°C; additive-free [3] |
| Key Mechanistic Feature | Information not specified in search results | Metal-Ligand Cooperation (MLC) [6] or Lewis acid pathway [3] |
| Functional Group Tolerance | Selective [5] | Excellent; tolerates ketones, alcohols, halogens, heteroaromatics [3] |
For researchers seeking to replicate or build upon these methods, the following tables summarize specific catalytic systems and experimental outcomes.
Manganese catalysis is a rapidly advancing field, with recent systems achieving excellent yields under relatively mild conditions [3].
| Catalyst System | Nitrile Substrate | Product | Yield | Conditions |
|---|---|---|---|---|
| PCNHCP Mn(I) Pincer [3] | Aromatic, aliphatic, and heteroaromatic nitriles | Amide | Up to 99% | 1 mol% cat., 90°C, 24h |
| PNP-type Mn Pincer (Milstein) [6] | Nitriles with wide functional group tolerance | Amide / α-Deuterated Nitrile | Moderate to good | Single complex; solvent dictates product selectivity |
Ruthenium-based systems are established for selective nitrile hydration, a key step in deuteration processes [5].
| Catalyst System | Reaction | Key Outcome | Conditions |
|---|---|---|---|
| Ru(IV) Catalyst [5] | Hydration of nitriles to amides | Selective hydration | In water, mild conditions, low loading |
This protocol is adapted from the work with the PCNHCP Mn(I) pincer complex [3].
This protocol is based on the Ru(IV) catalyst system [5].
The mechanisms for manganese-catalyzed nitrile hydration differ significantly based on the ligand framework, as illustrated below.
This mechanism, exemplified by Milstein's Mn-PNP pincer complexes, involves direct cooperation between the metal center and the ligand [6].
This mechanism is operative in systems like the PCNHCP Mn(I) pincer complex [3].
Butyronitrile, also known as butanenitrile or propyl cyanide, is a chemical compound with the formula C₃H₇CN [1]. The table below summarizes its key characteristics:
| Property | Description / Value |
|---|---|
| Chemical Names | Butanenitrile (IUPAC), Butyronitrile, Propyl cyanide [1] |
| Molecular Formula | C₄H₇N [1] |
| Appearance | Colorless liquid [1] |
| Odor | Sharp and suffocating [1] |
| Boiling Point | 117.6 °C [1] |
| Flash Point | 18 °C (Highly Flammable) [1] |
| Primary Use | Precursor to the poultry drug amprolium [1] |
| Detection Method | Gas chromatography with flame ionization detector (GC-FID) in air samples [2] |
This compound would be a version where seven hydrogen atoms (H) are replaced with deuterium (D). Analyzing its isotopic purity requires specific techniques.
m/z). This compound would have a higher molecular mass than the ordinary compound, and MS can precisely measure the relative abundance of the fully deuterated species versus any partially deuterated fragments [3].The following diagram outlines a potential workflow for analyzing this compound, based on standard protocols for isotopic purity verification:
To move forward with your specific project, I suggest the following steps:
The table below objectively compares two cutting-edge, cost-effective methods that use D₂O as a deuterium source, highlighting their performance and key differentiators [1] [2].
| Feature | Low-Coordinated Iron (LC-Fe) Electrocatalysis | Low-Coordinated Copper (LC-Cu) Electrocatalysis |
|---|---|---|
| Deuterium Source | D₂O [1] | D₂O [2] |
| Target Product | α,β-deuterio aryl ethylamines (α,β-DAEAs) [1] | Deuterated amines (e.g., Melatonin-d4 precursor) [2] |
| Isolated Yield | Up to 92% [1] | 68% (for 5-methoxytryptamine-d4) [2] |
| Deuterium Incorporation | Up to 99% α,β-deuterium ratios [1] | High (specific numeric value not provided) [2] |
| Key Advantage | Wide substrate scope, one-pot synthesis from aryl acetonitriles [1] | 100 mV lower overpotential, enhanced reaction rate at lower potentials [2] |
| Faradaic Efficiency | Data not explicitly stated | 68% (for key example) [2] |
| Gram-Scale Feasibility | Demonstrated (implied by preparation of deuterated Melatonin & Komavine) [1] | Yes (at 300 mA current) [2] |
| Catalyst Synthesis | In-situ electroreduction of α-Fe₂O₃ on carbon paper (CP) [1] | Defect-engineered low-coordinated copper sites [2] |
| Mechanistic Insight | Moderate adsorption of intermediates; promoted active deuterium ('D') formation; H*-addition pathway confirmed [1] | Defect-induced electron localization promotes D₂O dissociation and changes nitrile adsorption configuration [2] |
The following diagram illustrates the general one-pot, two-step workflow for the electrocatalytic synthesis of α,β-deuterio aryl ethylamines, as described for the LC-Fe method [1]. This workflow can be adapted for the LC-Cu system.
Here are the specific methodologies for the key experiments cited in the comparison table.
The core difference lies in their carbon chain length, which influences their physical properties and, consequently, their behavior in NMR experiments.
| Property | Butyronitrile (C₄H₇N) | Propionitrile (C₃H₅N) |
|---|---|---|
| Molecular Weight | 69.11 g/mol [1] | 55.08 g/mol [2] |
| Boiling Point | 117.6 °C [3] | 96 - 98 °C [2] |
| Density | 0.794 g/mL [3] | 0.772 g/mL [2] |
| Deuterated Analogue | Butyronitrile-D7 | Propionitrile-D5 [4] |
| Deuterated MW | Information Missing | 60.11 g/mol [4] |
The proton NMR (¹H NMR) chemical shifts for the two compounds are distinct due to their different structures. The data below is for the non-deuterated forms in CDCl₃.
| Compound | Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling |
|---|
| Butyronitrile (400 MHz, CDCl₃) [1] | HA (CH₂CN) | ~2.34 | Triplet / Complex Multiplet | | | HB (Middle CH₂) | ~1.69 | Complex Multiplet | | | HC (CH₃) | ~1.08 | Triplet | | Propionitrile (Theoretical) | HA (CH₂CN) | ~2.34 (Estimated) | Triplet | | | HB (CH₃) | ~1.69 (Estimated) | Triplet |
The "performance" of a deuterated solvent in NMR is typically judged by its ability to provide a non-interfering spectral window, minimize residual proton signals, and offer favorable sample preparation properties.
¹H NMR spectrum than this compound. This can be an advantage when analyzing solute signals that appear in the aliphatic region [2] [3].The following workflow generalizes a method from research for hyperpolarizing nitrile compounds to enhance their NMR signals [5]. This can be a key differentiator in performance for sensitive analyses.
Protocol Details:
The choice between this compound and Propionitrile-D5 is not about one being universally "better" but about which is more suitable for your specific experimental needs.
| Use Case | Recommended Solvent | Rationale |
|---|---|---|
| Standard NMR of Apolar Solutes | Propionitrile-D5 | Less viscous, simpler spectrum, potentially lower cost. |
| Studies Requiring Specific Polarity | This compound | Slightly less polar, different solvation properties. |
| Advanced Hyperpolarization (SABRE) | This compound | Research shows higher polarization enhancement in linear nitriles [5]. |
A potential reason for this lack of data is that butyronitrile is primarily known in scientific literature as a toxic compound rather than a metabolic tracer [1]. Its acute toxicity is thought to be due to the release of cyanide within the body, and its studied effects are related to intoxication in animal models [1]. This likely disqualifies it from being used in human or live-animal metabolic tracing studies, which require safe, biocompatible tracers.
Although data on butyronitrile is unavailable, current research details the use of other deuterated tracers. The table below summarizes well-established deuterated tracers and the pathways they help investigate.
| Deuterated Tracer | Metabolic Pathway Investigated | Key Measurable Metabolites |
|---|---|---|
| [6,6'-²H₂]Glucose [2] | Glycolysis | Deuterated lactate, water (HDO) |
| [²H₃]Acetate [2] | Tricarboxylic Acid (TCA) Cycle, Fatty Acid Synthesis | Glutamate, Glutamine, Water (HDO) |
| Deuterated Water (²H₂O) [3] | Lipid synthesis, DNA synthesis (cell proliferation) | Deuterated lipids, DNA |
The general workflow for these studies can be visualized as follows:
The absence of data presents an opportunity for a novel investigation. You could propose a research concept to validate deuterated butyronitrile as a tracer, focusing on its unique metabolic fate compared to common tracers.
The diagram below outlines a potential experimental approach for such a validation study: